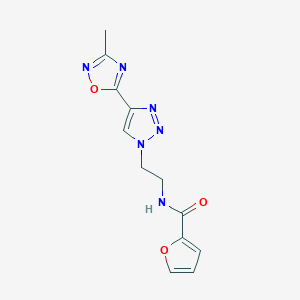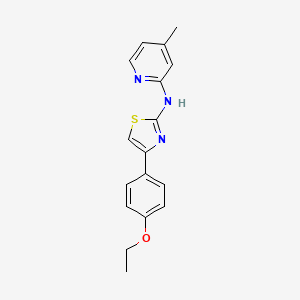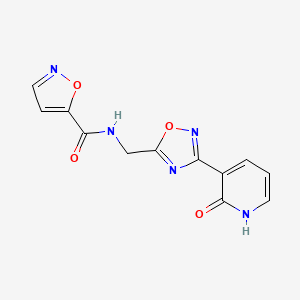![molecular formula C18H24N2O3 B2567732 N-[2-Hydroxy-2-(2-methylphenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361718-81-0](/img/structure/B2567732.png)
N-[2-Hydroxy-2-(2-methylphenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-Hydroxy-2-(2-methylphenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide, commonly known as HPP-10, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. HPP-10 is a piperidine derivative that possesses both anti-inflammatory and analgesic properties.
Applications De Recherche Scientifique
HPP-10 has been studied extensively for its potential applications in various fields. One of the major areas of research is its anti-inflammatory and analgesic properties. HPP-10 has been shown to reduce inflammation in animal models of arthritis and has also been shown to reduce pain in animal models of neuropathic pain. HPP-10 has also been studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Mécanisme D'action
The exact mechanism of action of HPP-10 is not fully understood. However, it is believed to work by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
HPP-10 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in animal models of inflammation. It has also been shown to reduce the levels of reactive oxygen species (ROS) in animal models of oxidative stress. HPP-10 has also been shown to reduce the levels of nitric oxide (NO) in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using HPP-10 in lab experiments is its potent anti-inflammatory and analgesic properties. It has been shown to be effective in reducing inflammation and pain in animal models of arthritis and neuropathic pain. However, one of the limitations of using HPP-10 in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experimental conditions.
Orientations Futures
There are a number of future directions for research on HPP-10. One area of research is to further investigate its anti-inflammatory and analgesic properties. This could involve studying its effects in different animal models of inflammation and pain. Another area of research is to investigate its potential applications in cancer treatment. This could involve studying its effects on different types of cancer cells and in different animal models of cancer. Additionally, future research could focus on developing more efficient synthesis methods for HPP-10 and improving its solubility in water.
Méthodes De Synthèse
The synthesis of HPP-10 involves a multi-step process that begins with the reaction of 2-methylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-(hydroxymethyl)phenol to form the corresponding ester. The ester is then hydrolyzed to form the corresponding acid, which is then reacted with piperidine and propargyl bromide to form HPP-10.
Propriétés
IUPAC Name |
N-[2-hydroxy-2-(2-methylphenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-3-17(22)20-10-8-14(9-11-20)18(23)19-12-16(21)15-7-5-4-6-13(15)2/h3-7,14,16,21H,1,8-12H2,2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQDVTVFBGXEIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C2CCN(CC2)C(=O)C=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 6-ethyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2567649.png)
![5-Chloro-2-methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2567653.png)
![(Z)-5-((2-(2,6-dimethylmorpholino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one](/img/structure/B2567654.png)
![2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylcarbonyl)-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2567656.png)
![2-{4-[(4-Methoxyphenyl)sulfonyl]piperazino}-1,3-benzothiazole](/img/structure/B2567657.png)





![Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate](/img/structure/B2567665.png)
![2-Methyl-4-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2567666.png)


